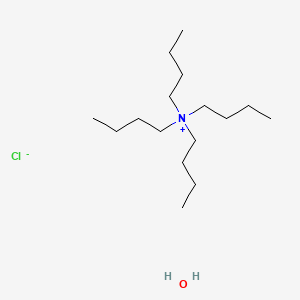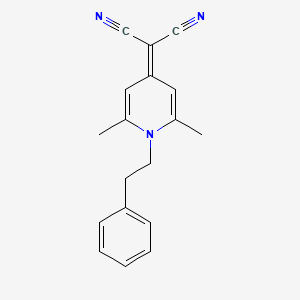
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile, also known as DCM, is a fluorescent dye that has been widely used in scientific research. It is a highly sensitive probe for detecting and monitoring biological processes, such as protein-protein interactions, enzyme activities, and ion concentrations.
Mécanisme D'action
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile works by binding to specific molecules or ions and emitting fluorescence when excited by light of a certain wavelength. The mechanism of action of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule through non-radiative dipole-dipole interactions.
Effets Biochimiques Et Physiologiques
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has no known biochemical or physiological effects on cells or tissues. It is a non-toxic fluorescent dye that has been used extensively in live-cell imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has several advantages for lab experiments, including its high sensitivity and selectivity for specific molecules or ions, its ease of use, and its compatibility with a variety of experimental conditions. However, 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile also has some limitations, such as its tendency to photobleach and its sensitivity to changes in pH and temperature.
Orientations Futures
There are several future directions for the use of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile in scientific research. One potential application is the development of new fluorescent probes based on 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile that have improved sensitivity, selectivity, and photostability. Another direction is the use of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to provide more detailed information about biological processes. Finally, 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile could be used in the development of new diagnostic and therapeutic tools for diseases such as cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile involves a multi-step reaction process, starting from the reaction of 2,6-dimethylpyridine with phenethyl bromide to form 2,6-dimethyl-1-phenethylpyridine. This intermediate is then reacted with malononitrile in the presence of a base to form 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has been widely used in scientific research as a fluorescent probe for detecting and monitoring biological processes. It has been used to study protein-protein interactions, enzyme activities, and ion concentrations in cells and tissues. 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has also been used to monitor changes in intracellular pH, membrane potential, and calcium ion concentration in live cells.
Propriétés
IUPAC Name |
2-[2,6-dimethyl-1-(2-phenylethyl)pyridin-4-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-14-10-17(18(12-19)13-20)11-15(2)21(14)9-8-16-6-4-3-5-7-16/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGCIWSEZUIULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(N1CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

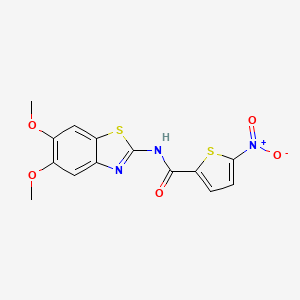
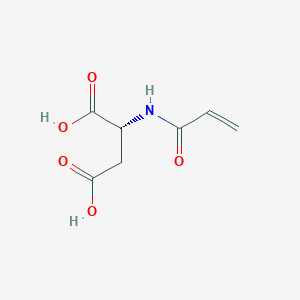
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629795.png)
![[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2629797.png)
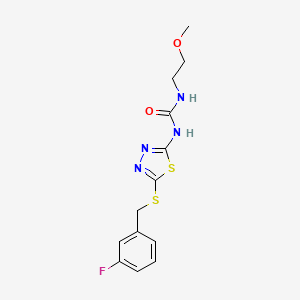
![5-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2629799.png)
![1,6,7-trimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629800.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2629802.png)
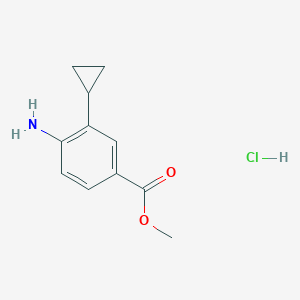
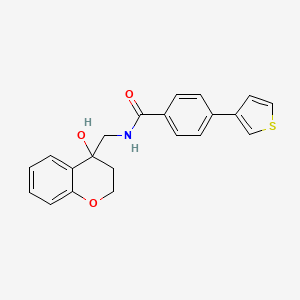
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2629810.png)

